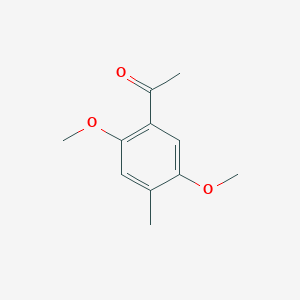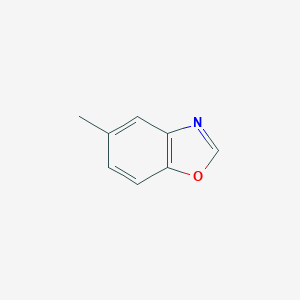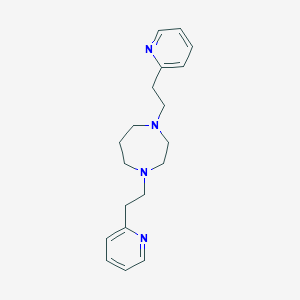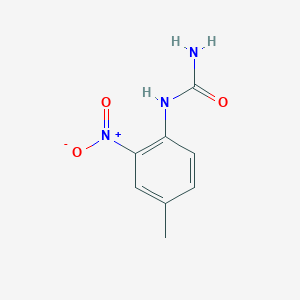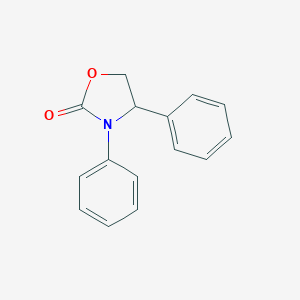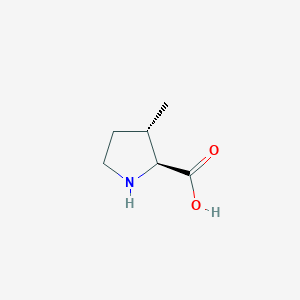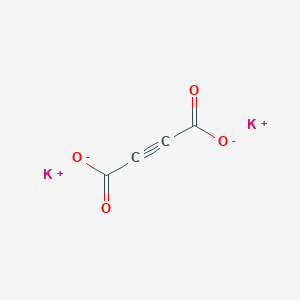
(Z)-1,1-Diethoxytridec-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1,1-Diethoxytridec-2-ene is a chemical compound that belongs to the class of alkenes. It is a colorless liquid that is used in various scientific research applications. This compound has gained significant attention due to its unique properties and potential applications in different fields.
Wirkmechanismus
The mechanism of action of (Z)-1,1-Diethoxytridec-2-ene is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It can also undergo various chemical transformations, such as isomerization and oxidation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (Z)-1,1-Diethoxytridec-2-ene are not well documented. However, it has been reported to exhibit antifungal and antibacterial properties. It has also been used as a flavoring agent in food products.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (Z)-1,1-Diethoxytridec-2-ene in lab experiments is its availability. It is readily available and can be synthesized using various methods. However, its low reactivity and stability can limit its use in certain chemical reactions.
Zukünftige Richtungen
There are several future directions for the use of (Z)-1,1-Diethoxytridec-2-ene in scientific research. One potential application is in the development of new drugs. It can also be used as a starting material for the synthesis of novel compounds with potential biological activities. Moreover, it can be used in the development of new materials with unique properties.
In conclusion, (Z)-1,1-Diethoxytridec-2-ene is a chemical compound that has gained significant attention in scientific research due to its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in various fields.
Synthesemethoden
The synthesis of (Z)-1,1-Diethoxytridec-2-ene can be achieved through several methods. One of the most common methods involves the use of Wittig reaction. In this method, an aldehyde is reacted with a phosphonium ylide to produce the desired alkene. Other methods of synthesis include olefin metathesis, Grignard reaction, and reduction of ketones.
Wissenschaftliche Forschungsanwendungen
(Z)-1,1-Diethoxytridec-2-ene has been extensively used in scientific research due to its unique properties. It has been used as a reagent in organic synthesis, particularly in the preparation of complex natural products. It has also been used as a starting material for the synthesis of biologically active compounds.
Eigenschaften
CAS-Nummer |
13043-66-8 |
|---|---|
Produktname |
(Z)-1,1-Diethoxytridec-2-ene |
Molekularformel |
C17H34O2 |
Molekulargewicht |
270.5 g/mol |
IUPAC-Name |
(Z)-1,1-diethoxytridec-2-ene |
InChI |
InChI=1S/C17H34O2/c1-4-7-8-9-10-11-12-13-14-15-16-17(18-5-2)19-6-3/h15-17H,4-14H2,1-3H3/b16-15- |
InChI-Schlüssel |
DYLMMQAVDJNRKJ-NXVVXOECSA-N |
Isomerische SMILES |
CCCCCCCCCC/C=C\C(OCC)OCC |
SMILES |
CCCCCCCCCCC=CC(OCC)OCC |
Kanonische SMILES |
CCCCCCCCCCC=CC(OCC)OCC |
Andere CAS-Nummern |
13043-66-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



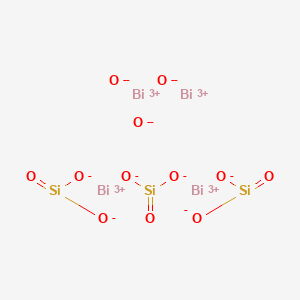

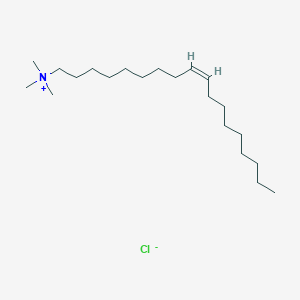
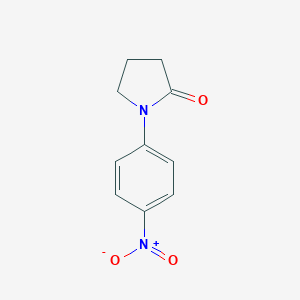
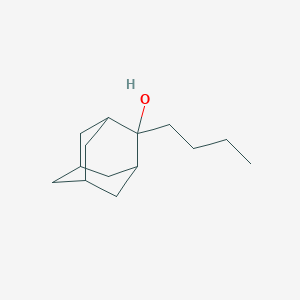
![7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole](/img/structure/B76515.png)
![beta-Alanine, N-(2-cyanoethyl)-N-[4-[(2-cyano-4-nitrophenyl)azo]phenyl]-, methyl ester](/img/structure/B76518.png)
